molecular formula C9H6O2S B1308759 5-(3-Thienyl)-2-furaldehyde CAS No. 886361-73-5

5-(3-Thienyl)-2-furaldehyde

Cat. No.: B1308759
CAS No.: 886361-73-5
M. Wt: 178.21 g/mol
InChI Key: GYMRFFNBNAMYNM-UHFFFAOYSA-N
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Description

5-(3-Thienyl)-2-furaldehyde is a heterocyclic compound that contains both a thiophene and a furan ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-2-furaldehyde typically involves the formation of the thiophene and furan rings followed by their coupling. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring . The furan ring can be synthesized through the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use catalysts and optimized reaction conditions to facilitate the coupling of the thiophene and furan rings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienyl)-2-furaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Thienyl)-2-furaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Thienyl)-2-furaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog containing only the thiophene ring.

    Furan: A simpler analog containing only the furan ring.

    Benzothiophene: Contains a fused benzene and thiophene ring.

    Benzofuran: Contains a fused benzene and furan ring.

Uniqueness

5-(3-Thienyl)-2-furaldehyde is unique due to the presence of both thiophene and furan rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

5-thiophen-3-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRFFNBNAMYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408286
Record name 5-(3-Thienyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-73-5
Record name 5-(3-Thienyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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